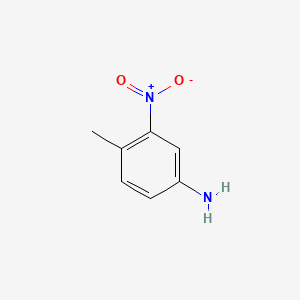

4-Methyl-3-nitroaniline

Description

4-Amino-2-nitrotoluene is a C-nitro compound.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIIPKWHAQGCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025633 | |

| Record name | 4-Methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-nitro-4-toluidine appears as a orange-red or yellow crystalline solid. Insoluble in water. May be toxic by ingestion. Used to make dyes and pigments. | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

315 °F (NTP, 1992) | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.312 (NTP, 1992) - Denser than water; will sink | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

119-32-4; 60999-18-0, 119-32-4 | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-3-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-methyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-3-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM8UZ1Q81F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

172 to 174 °F (NTP, 1992) | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

4-Methyl-3-nitroaniline chemical properties and structure

An In-depth Technical Guide to 4-Methyl-3-nitroaniline: Chemical Properties, Structure, and Applications

Introduction

This compound, also known as 3-nitro-p-toluidine or 4-amino-2-nitrotoluene, is an important organic compound with the chemical formula C₇H₈N₂O₂.[1][2] It appears as an orange-red or yellow crystalline solid.[1][3] This aromatic amine is a key intermediate in the synthesis of various industrial and pharmaceutical products, including dyes, pigments, and active pharmaceutical ingredients (APIs).[2][4] Its molecular structure, characterized by a methyl group and a nitro group on the aniline (B41778) frame, imparts specific reactivity that makes it a versatile building block in organic synthesis.[5] This technical guide provides a comprehensive overview of the chemical properties, structure, experimental protocols, and applications of this compound for researchers, scientists, and drug development professionals.

Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂[1][2] |

| Molecular Weight | 152.15 g/mol [1][2] |

| Appearance | Orange-red or yellow crystalline solid[1][3] |

| Melting Point | 74-82 °C[4] |

| Boiling Point | 169 °C (at 21 mmHg)[2] |

| Density | 1.312 g/cm³[2] |

| Solubility | Insoluble in water[1] |

| CAS Number | 119-32-4[1][2] |

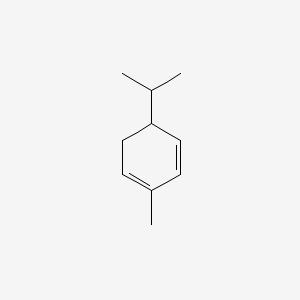

Chemical Structure

The structure of this compound is defined by a benzene (B151609) ring substituted with a methyl group, an amino group, and a nitro group. The IUPAC name for this compound is this compound.[1]

-

SMILES: CC1=C(C=C(C=C1)N)--INVALID-LINK--[O-][1]

-

InChI: InChI=1S/C7H8N2O2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,8H2,1H3[1]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

¹H NMR: Proton NMR data is available for this compound.[1][6]

-

¹³C NMR: Carbon-13 NMR data has been reported.[7]

-

Infrared (IR) Spectroscopy: IR spectra are available, which can be used to identify the functional groups present in the molecule.[1]

-

Mass Spectrometry (MS): Mass spectrometry data is available to determine the molecular weight and fragmentation pattern.[1]

Experimental Protocols

Synthesis of this compound from p-Toluidine (B81030)

A common method for the preparation of this compound involves the nitration of p-toluidine.[8]

Materials:

-

p-Toluidine

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice

-

Sodium carbonate

-

Ethanol

Procedure:

-

Dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid.

-

Cool the solution to just below 0 °C using a freezing mixture.

-

Prepare a nitrating mixture of 7.5 g of nitric acid (d=1.48 g/ml) and 30 g of concentrated sulfuric acid.

-

Slowly add the nitrating mixture to the well-stirred p-toluidine solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stand for a short time.

-

Pour the reaction mixture into 500 ml of ice-cold water, ensuring the temperature remains below 25 °C by adding more ice if necessary.

-

Filter the solution to remove any impurities.

-

Dilute the filtrate to three times its volume and neutralize it with solid sodium carbonate, keeping the temperature as low as possible.

-

Filter the resulting precipitate, press it dry, and recrystallize it from alcohol.

The expected yield is 65-70% of yellow monoclinic needles with a melting point of 77.5 °C.[8]

Applications

This compound is a versatile intermediate with applications in several industries.

-

Dyes and Pigments: It serves as a crucial intermediate in the synthesis of azo dyes, which are widely used in the textile and food coloring industries due to their vibrant colors and stability.[4]

-

Pharmaceuticals: This compound is a key building block in the development of various pharmaceutical compounds.[4] It is notably used in the manufacture of Cyclizine, an API primarily used for treating nausea and vomiting.[2] It also plays a role in the synthesis of analgesics and anti-inflammatory agents.[4]

-

Research: In academic and industrial research, this compound is utilized to study reaction mechanisms and develop new synthetic pathways, contributing to the advancement of organic chemistry.[4][5]

-

Other Industrial Applications: It is also involved in the manufacturing of certain explosives and is used as a reagent in various analytical methods.[4]

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[9] It may cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[9] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical.[10] It should be stored in a well-ventilated place, below +30°C.[9][11] It is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[11]

Conclusion

This compound is a chemical compound of significant industrial and research interest. Its well-defined chemical properties and versatile reactivity make it an essential intermediate in the synthesis of a wide range of products, from life-saving pharmaceuticals to vibrant dyes. A thorough understanding of its synthesis, properties, and applications is crucial for professionals in the fields of chemistry and drug development. Proper safety precautions must be observed during its handling and storage to mitigate potential hazards.

References

- 1. This compound | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cionpharma.com [cionpharma.com]

- 3. This compound - High Purity Analytical Standard at an Attractive Price [nacchemical.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 119-32-4 | Benchchem [benchchem.com]

- 6. This compound(119-32-4) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. prepchem.com [prepchem.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. 4-甲基-3-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound | 119-32-4 [chemicalbook.com]

Physical properties of 4-Methyl-3-nitroaniline (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 4-Methyl-3-nitroaniline (CAS No. 119-32-4), a significant intermediate in the synthesis of dyes, pigments, and various pharmaceutical compounds. This document collates available data on its melting point and solubility, outlines standardized experimental protocols for their determination, and presents a logical workflow for these characterizations.

Core Physical Properties

This compound is an orange to ochre crystalline solid.[1] Its physical characteristics are crucial for its application in synthesis, purification, and formulation.

Data Presentation

The following table summarizes the reported quantitative physical data for this compound.

| Physical Property | Value | References |

| Melting Point | 74-78 °C | [1][2][3] |

| 74-82 °C | [4] | |

| 75.5-81.5 °C | ||

| 76-80 °C | [5] | |

| Water Solubility | < 1 g/L | [2][3] |

| Slightly soluble | [1] | |

| Insoluble | [6] |

Note on Solubility in Organic Solvents:

Experimental Protocols

Accurate determination of physical properties is fundamental for the consistent and reliable use of chemical compounds in research and development. The following sections detail standardized methodologies for measuring the melting point and solubility of this compound.

Melting Point Determination

The melting point of a crystalline solid provides a key indication of its purity. A sharp melting range is characteristic of a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range represents the melting point of the sample.

-

Purity Assessment: A broad melting range (greater than 2 °C) may indicate the presence of impurities.

Solubility Determination

Determining the solubility of a compound in various solvents is crucial for process development, including reaction setup, extraction, and purification.

Methodology: Isothermal Shake-Flask Method

-

System Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed container, such as a screw-capped vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. This can take several hours to days.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the saturated solution is then carefully withdrawn using a filtered syringe to prevent any solid particles from being transferred.

-

Concentration Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

-

Data Reporting: The solubility is typically expressed in units of grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

Logical Workflow and Visualization

The following diagram illustrates the logical workflow for the characterization of the physical properties of this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. This compound(119-32-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound CAS#: 119-32-4 [m.chemicalbook.com]

- 3. cionpharma.com [cionpharma.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nacchemical.com [nacchemical.com]

- 6. This compound | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-Methyl-3-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Methyl-3-nitroaniline. The information is presented to be a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Chemical Structure and Overview

This compound, also known as 3-nitro-p-toluidine or 4-amino-2-nitrotoluene, is an aromatic organic compound with the chemical formula C₇H₈N₂O₂. Its structure consists of a toluene (B28343) molecule substituted with an amino group (-NH₂) and a nitro group (-NO₂). The relative positions of these functional groups on the benzene (B151609) ring are crucial for its chemical properties and are unambiguously determined by NMR spectroscopy.

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was acquired in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.15 | d | 2.4 | 1H | H-2 |

| 7.09 | d | 8.3 | 1H | H-5 |

| 6.80 | dd | 8.2, 2.4 | 1H | H-6 |

| 5.55 | s | - | 2H | -NH₂ |

| 2.31 | s | - | 3H | -CH₃ |

d: doublet, dd: doublet of doublets, s: singlet

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms within the molecule. The following data was also obtained in DMSO-d₆.

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 149.26 | C-4 |

| 147.96 | C-3 |

| 133.07 | C-1 |

| 119.02 | C-5 |

| 118.58 | C-6 |

| 108.21 | C-2 |

| 18.78 | -CH₃ |

Experimental Protocols

The NMR spectra were acquired using a Bruker Avance 400 spectrometer.[1] The sample of this compound was dissolved in DMSO-d₆.[2]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded at a frequency of 400 MHz.[2] Data is reported in chemical shift (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard, with multiplicity (s = singlet, d = doublet, dd = doublet of doublets), coupling constants (Hz), and integration.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum was recorded at a frequency of 100 MHz.[2] Chemical shifts are reported in ppm relative to TMS.

Structural Assignment and Data Interpretation

The following diagrams illustrate the structure of this compound and the logical workflow for assigning the NMR signals.

Caption: Molecular structure and NMR assignments for this compound.

The workflow for spectral interpretation follows a logical progression from data acquisition to the final structural elucidation.

Caption: Experimental and analytical workflow for NMR analysis.

References

An In-depth Spectroscopic Guide to 4-Methyl-3-nitroaniline: IR and MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 4-methyl-3-nitroaniline (B15663), a key intermediate in various chemical syntheses, through infrared (IR) spectroscopy and mass spectrometry (MS). The following sections detail the spectral data, experimental methodologies, and structural elucidation of this compound, offering valuable insights for its identification and characterization in research and development settings.

Spectroscopic Data Analysis

The empirical formula of this compound is C₇H₈N₂O₂, with a molecular weight of 152.15 g/mol .[1][2][3] Spectroscopic analysis provides key information for the confirmation of its molecular structure.

Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight and reveals a characteristic fragmentation pattern. The electron ionization (EI) mass spectrum shows a prominent molecular ion peak [M]⁺ at an m/z of 152, which is also the base peak.[1] Key fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (-NO₂) or its components.[1]

Table 1: Key Mass Spectrometry Peaks for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | 100.0 | [M]⁺ (Molecular Ion) |

| 135 | 77.6 | [M-OH]⁺ |

| 107 | 88.4 | [M-NO₂-H]⁺ |

| 106 | 64.6 | [M-NO₂]⁺ |

| 79 | 54.5 | [C₆H₅]⁺ |

| 77 | 84.5 | [C₆H₅]⁺ |

Data sourced from ChemicalBook.[1]

The fragmentation of this compound is initiated by the ionization of the molecule. The molecular ion can then undergo several fragmentation pathways, including the loss of a hydroxyl radical, the nitro group, and subsequent rearrangements to form stable cations. The peak at m/z 77 is characteristic of a phenyl cation, a common fragment in aromatic compounds.[1]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The presence of amino (-NH₂), nitro (-NO₂), methyl (-CH₃), and aromatic C-H groups can be identified.

Table 2: Characteristic Infrared Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500 - 3300 | Strong, two bands | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2975 - 2850 | Medium | C-H Stretch | Methyl (-CH₃) |

| 1640 - 1600 | Strong | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1585 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1570 - 1490 | Strong | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) |

| 1500 - 1400 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1390 - 1300 | Strong | Symmetric NO₂ Stretch | Nitro Group (-NO₂) |

| 900 - 675 | Strong | C-H Out-of-plane Bend | Aromatic |

Experimental Protocols

The following are generalized protocols for obtaining IR and MS spectra of solid organic compounds like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectral Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan : Record a background spectrum of the empty sample compartment.

-

Sample Scan : Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization : In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : A detector records the abundance of each ion at a specific m/z value.

-

Data Representation : The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

References

An In-Depth Technical Guide to 4-Methyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-3-nitroaniline (B15663), a versatile chemical intermediate. It covers its nomenclature, physicochemical properties, synthesis protocols, and key applications, with a focus on data relevant to research and development.

Chemical Identity and Nomenclature

The internationally recognized IUPAC name for this compound is This compound .[1] It is also widely known by a variety of synonyms across different commercial and academic contexts.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 119-32-4[2][3][4][5] |

| EC Number | 204-314-0[4][5] |

| PubChem CID | 8390[1][3] |

| MDL Number | MFCD00007910[3][4] |

A comprehensive list of its common synonyms is provided below, which is crucial for literature searches and material sourcing.

| Common Synonyms |

| 3-Nitro-p-toluidine[1][4][6] |

| 4-Amino-2-nitrotoluene[1][4][6][7] |

| 3-Nitro-4-methylaniline[3][4][7] |

| 2-Nitro-4-aminotoluene[3][7] |

| 5-Nitro-4-toluidine[1][7] |

| m-Nitro-p-toluidine[1] |

| Benzenamine, 4-methyl-3-nitro-[1] |

Physicochemical Properties

This compound is an orange-red or yellow crystalline solid.[1][8] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂[3][4][5] |

| Molecular Weight | 152.15 g/mol [2][3][4] |

| Melting Point | 74-82 °C[3] (Lit: 74-77 °C)[7][9][10] |

| Boiling Point | 169 °C at 21 mmHg[7][9][10] |

| Appearance | Light yellow to orange crystalline powder/solid[3][7][8][9] |

| Solubility | Insoluble in water[1]; Soluble in alcohol |

| pKa | 2.96 ± 0.10 (Predicted)[9] |

| Flash Point | 157 °C[9][10] |

| Density | 1.312 g/cm³[7][9][10] |

Synthesis Protocol: Nitration of p-Toluidine (B81030)

A common laboratory-scale synthesis of this compound involves the direct nitration of p-toluidine. The following protocol is adapted from established chemical literature.[11]

Materials:

-

p-Toluidine (10 g)

-

Concentrated Sulfuric Acid (230 g total)

-

Concentrated Nitric Acid (7.5 g, d=1.48 g/ml)

-

Ice

-

Solid Sodium Carbonate

Procedure:

-

Dissolution: Dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid.

-

Cooling: Cool the solution to just below 0°C using a freezing mixture (e.g., ice-salt bath).

-

Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding 7.5 g of concentrated nitric acid to 30 g of concentrated sulfuric acid.

-

Nitration: Slowly add the nitrating mixture dropwise to the well-stirred p-toluidine solution. It is critical to maintain the reaction temperature at 0°C throughout the addition.

-

Reaction Quenching: Once the addition is complete, allow the mixture to stand for a short period before pouring it into 500 ml of ice-cold water. Use additional ice as needed to keep the temperature below 25°C.

-

Purification: Filter the resulting solution to remove impurities. Dilute the filtrate to three times its original volume.

-

Neutralization and Precipitation: Neutralize the solution by adding solid sodium carbonate in portions, keeping the temperature as low as possible. This will precipitate the this compound.

-

Isolation and Recrystallization: Filter the precipitate, press it dry, and recrystallize from alcohol to yield yellow monoclinic needles. The expected yield is approximately 65-70%.

Caption: A workflow diagram illustrating the key steps in the laboratory synthesis of this compound from p-toluidine.

Chemical Reactivity and Applications

This compound is a bifunctional molecule, containing both an amino (-NH₂) group and a nitro (-NO₂) group on a toluene (B28343) backbone. This structure provides it with distinct reactivity, making it a valuable intermediate in organic synthesis.[2]

-

Amino Group Reactions: The primary aromatic amine group can undergo diazotization, acylation, and alkylation.[2]

-

Nitro Group Reactions: The nitro group can be readily reduced to an amino group, opening pathways to diamino derivatives.[2]

-

Aromatic Ring Reactions: The aromatic ring is subject to electrophilic substitution, with the positions directed by the existing functional groups.[2]

References

- 1. This compound | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 119-32-4 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 97 119-32-4 [sigmaaldrich.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. cionpharma.com [cionpharma.com]

- 8. This compound - High Purity Analytical Standard at an Attractive Price [nacchemical.com]

- 9. This compound CAS#: 119-32-4 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. prepchem.com [prepchem.com]

Whitepaper: A Technical Guide to the Electron-Withdrawing Effects in 4-Methyl-3-nitroaniline

An in-depth technical guide on the electron-withdrawing effects in 4-Methyl-3-nitroaniline (B15663), prepared for researchers, scientists, and drug development professionals.

Abstract

This compound (CAS No. 119-32-4), also known as 3-nitro-p-toluidine, is a vital chemical intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2][3] Its chemical behavior is dictated by the complex interplay of the electron-donating methyl (-CH₃) group and the strongly electron-withdrawing nitro (-NO₂) group on the aniline (B41778) framework. This guide provides a comprehensive analysis of the electronic effects within the molecule, supported by quantitative data, spectroscopic evidence, and detailed experimental protocols. Understanding these effects is critical for predicting reactivity, designing synthetic pathways, and developing novel compounds.

Analysis of Substituent Electronic Effects

The electronic properties of the this compound molecule are a direct consequence of the competing effects of its substituents on the aromatic ring. The amino (-NH₂) group's lone pair of electrons is less available for protonation or electrophilic attack due to the influence of the nitro group.[4]

-

Nitro Group (-NO₂): Positioned meta to the amino group, the nitro group exerts a powerful electron-withdrawing effect. This occurs through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds. This effect deactivates the entire ring but is strongest at the positions closest to the substituent.[5]

-

Mesomeric/Resonance Effect (-M): The nitro group can withdraw electron density from the ring via resonance. While the -M effect is most pronounced at the ortho and para positions, its presence significantly destabilizes any positive charge that might build up on the ring during reactions, thereby deactivating it towards electrophilic substitution.[6]

-

-

Methyl Group (-CH₃): Located para to the amino group, the methyl group is a weak electron-donating group.

-

Inductive Effect (+I): The alkyl group pushes electron density into the ring, slightly increasing the electron density on the nitrogen of the amino group.[7]

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the ring, further increasing electron density, particularly at the ortho and para positions.

-

The net result is a significant decrease in the basicity of the amino group compared to aniline or p-toluidine (B81030), making the molecule a much weaker base. The dominant influence is the deactivating nitro group.

Quantitative Data Presentation

The electronic effects of the substituents can be quantified by comparing the acid dissociation constant (pKa) of the conjugate acid of this compound with related compounds.

Table 1: Comparison of pKa Values

| Compound | Substituents | pKa of Conjugate Acid | Effect Relative to Aniline |

| Aniline | None | 4.60[8] | Reference |

| p-Toluidine | 4-CH₃ | 5.08[8] | Basicity increased (+I, Hyperconjugation) |

| m-Nitroaniline | 3-NO₂ | 2.47 | Basicity strongly decreased (-I effect) |

| This compound | 4-CH₃, 3-NO₂ | 2.96 (Predicted)[9] | Basicity decreased, but slightly mitigated by -CH₃ |

The data clearly shows that the electron-withdrawing nitro group has a dominant effect, significantly lowering the pKa relative to aniline. The electron-donating methyl group provides a slight counteraction, making this compound marginally more basic than m-nitroaniline.

Table 2: Hammett Substituent Constants

The Hammett equation provides another way to quantify substituent effects. The constants (σ) measure the electron-donating or withdrawing ability of a substituent.

| Substituent | Position | Hammett Constant (σ) | Electronic Character |

| -NO₂ | meta (σₘ) | +0.710[10] | Strongly Electron-Withdrawing |

| -CH₃ | para (σₚ) | -0.170[8] | Electron-Donating |

A positive σ value indicates an electron-withdrawing group that strengthens the acidity of the conjugate acid (lowers pKa), while a negative value signifies an electron-donating group that weakens the acidity (raises pKa).

Spectroscopic Analysis

Spectroscopic data provides direct evidence of the electronic environment within the molecule.

Table 3: ¹H NMR Chemical Shifts

| Proton Assignment | Chemical Shift (δ, ppm in CDCl₃)[11] | Rationale |

| H-2 | 7.28 | Deshielded; ortho to both -NO₂ and -CH₃ groups. |

| H-5 | 7.08 | Deshielded; ortho to the -NH₂ group. |

| H-6 | 6.81 | Least deshielded aromatic proton. |

| -NH₂ | 3.88 | Downfield shift indicates reduced electron density on Nitrogen. |

| -CH₃ | 2.45 | Typical range for an aryl methyl group. |

Table 4: ¹³C NMR Chemical Shifts

| Carbon Assignment | Chemical Shift (δ, ppm in DMSO)[12] | Rationale |

| C-4 (ipso to -CH₃) | 127.13 | |

| C-3 (ipso to -NO₂) | 149.07 | Strongly deshielded by the attached nitro group. |

| C-1 (ipso to -NH₂) | 151.98 | Strongly deshielded by the attached amino group. |

| Aromatic C-H | 111.00, 113.97, 117.89 | |

| -CH₃ | 12.88 | Typical range for an aryl methyl carbon. |

Table 5: Key Infrared (IR) Absorption Frequencies

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Significance |

| N-H (Amine) | Asymmetric & Symmetric Stretch | ~3400-3500 | Position indicates N-H bond strength, affected by N electron density. |

| N-O (Nitro) | Asymmetric Stretch | ~1530 | Characteristic strong absorption for nitro groups. |

| N-O (Nitro) | Symmetric Stretch | ~1350 | Characteristic strong absorption for nitro groups. |

Experimental Protocols

Protocol 1: Synthesis of this compound from p-Toluidine[13]

This protocol details the nitration of p-toluidine under controlled conditions to favor the desired isomer.

Methodology:

-

Dissolution: Dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid in a flask suitable for cooling.

-

Cooling: Place the flask in a freezing mixture (e.g., ice-salt bath) and cool the solution to just below 0°C with constant stirring.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture by adding 7.5 g of nitric acid (d=1.48 g/mL) to 30 g of concentrated sulfuric acid. Cool this mixture as well.

-

Nitration: Add the cold nitrating mixture dropwise to the well-stirred p-toluidine solution. It is critical to maintain the reaction temperature at 0°C throughout the addition.

-

Quenching: Once the addition is complete, allow the mixture to stand for a short period (10-15 minutes) and then carefully pour it into 500 mL of ice-cold water. Use additional ice if necessary to keep the temperature of the aqueous solution below 25°C.

-

Purification: Filter the resulting solution to remove any insoluble impurities. Dilute the filtrate to three times its original volume with water.

-

Neutralization: Slowly add solid sodium carbonate to the diluted filtrate with stirring until the solution is neutralized (pH ~7). Keep the temperature as low as possible during this step. A precipitate will form.

-

Isolation & Recrystallization: Filter off the precipitate, press it dry, and then recrystallize the crude product from alcohol to obtain pure this compound. The expected yield is 65-70%.[13]

Protocol 2: General Method for pKa Determination

The pKa of the conjugate acid of this compound can be determined experimentally via potentiometric titration.

-

Sample Preparation: Prepare a standard solution of the amine (e.g., 0.01 M) in a suitable solvent system (e.g., water-ethanol mixture).

-

Titration: Titrate the amine solution with a standardized strong acid (e.g., 0.1 M HCl) at a constant temperature (25°C).

-

Data Collection: Record the pH of the solution after each addition of the acid titrant using a calibrated pH meter.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point (the point at which half of the amine has been protonated).

Protocol 3: General Method for Spectroscopic Analysis

-

NMR Spectroscopy:

-

Dissolve a small sample (~5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

-

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk.

-

Alternatively, run the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the infrared spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Conclusion

The electron-withdrawing nitro group is the dominant electronic influence in this compound, significantly reducing the basicity of the amino group and deactivating the aromatic ring. This effect is quantitatively supported by pKa values and Hammett constants and is evident in the downfield chemical shifts observed in NMR spectroscopy. The electron-donating methyl group provides a minor, opposing effect. A thorough understanding of these competing electronic influences is essential for effectively utilizing this compound as a versatile building block in organic synthesis for the pharmaceutical and dye industries.

References

- 1. nbinno.com [nbinno.com]

- 2. cionpharma.com [cionpharma.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Video: Basicity of Aromatic Amines [jove.com]

- 5. What is the ortho effect of nitro group on aniline? | Filo [askfilo.com]

- 6. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 7. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound CAS#: 119-32-4 [m.chemicalbook.com]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. This compound(119-32-4) 1H NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. prepchem.com [prepchem.com]

Molecular orbital analysis of 4-Methyl-3-nitroaniline

An In-depth Technical Guide to the Molecular Orbital Analysis of 4-Methyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chemical intermediate whose utility in synthesis is dictated by the nuanced electronic effects of its substituent groups. A thorough understanding of its molecular orbital characteristics is paramount for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of the theoretical analysis of this compound, focusing on its frontier molecular orbitals (HOMO-LUMO), global reactivity descriptors, and the computational methodologies employed for their determination. The synergy between electron-donating and electron-withdrawing groups creates a unique electronic profile, making such analysis essential for its strategic use in molecular design.[1]

Computational Methodology

The electronic and structural properties of nitroaniline derivatives are effectively studied using Density Functional Theory (DFT), which offers a balance between computational cost and accuracy.[1] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed for such systems, paired with a comprehensive basis set like 6-311++G(d,p) to accurately model the molecular geometry and electronic distribution.[2][3][4]

Standard Computational Protocol

A typical computational workflow for analyzing this compound involves several key steps:

-

Geometry Optimization: The initial step is to find the most stable three-dimensional conformation of the molecule. This is achieved by minimizing the energy of the structure, allowing all bond lengths, bond angles, and dihedral angles to relax until a stationary point on the potential energy surface is located.

-

Frequency Calculation: Following optimization, vibrational frequency calculations are performed on the stable geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculations also provide thermodynamic data such as enthalpy, entropy, and specific heat.

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for analyzing chemical reactivity.[5][6]

-

Further Analysis: Advanced analyses, such as Natural Bond Orbital (NBO) analysis, can be conducted to investigate intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density, which are key to understanding the molecule's stability.[3]

Caption: A standard workflow for the computational analysis of this compound.

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals, HOMO and LUMO, are central to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons, representing the molecule's nucleophilic character. The LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[5][6] A smaller gap suggests the molecule is more easily polarizable and more reactive.

The presence of an electron-donating amino group (-NH2) and an electron-withdrawing nitro group (-NO2) on the aromatic ring significantly influences the electronic properties.[1] In this compound, the additional electron-donating methyl group (-CH3) further modulates these characteristics.

The table below presents theoretical data for m-nitroaniline, a structurally similar compound, to provide context. The addition of a methyl group at position 4 is expected to raise the HOMO energy level due to its electron-donating nature, thereby slightly decreasing the HOMO-LUMO gap and increasing reactivity compared to m-nitroaniline.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| m-Nitroaniline (comparative) | -6.58 | -2.05 | 4.53 |

Note: Values are representative and derived from DFT calculations (B3LYP/6-311++G(d,p) level of theory) on a closely related structure for illustrative purposes.[4]

The calculated HOMO and LUMO energies are indicative of charge transfer occurring within the molecule.[3] The distribution of the HOMO is typically across the amino group and the aromatic ring, while the LUMO is concentrated around the electron-withdrawing nitro group.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors are derived based on Koopmans' theorem, which relates orbital energies to ionization potential and electron affinity.[6]

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | ω = χ² / (2η) | A measure of electrophilic character. |

These parameters provide a quantitative basis for comparing the reactivity of this compound with other molecules, which is particularly valuable in drug design for predicting interactions with biological targets.

References

- 1. This compound | 119-32-4 | Benchchem [benchchem.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Methyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the fundamental reaction mechanism for the synthesis of 4-Methyl-3-nitroaniline, a crucial intermediate in the production of dyes, pigments, and pharmaceuticals.[1][2][3] This guide details the experimental protocols, reaction mechanism, and quantitative data associated with its synthesis, tailored for professionals in chemical research and drug development.

Core Synthesis Strategy: Direct Nitration of p-Toluidine (B81030)

The primary and most direct route for the synthesis of this compound is the electrophilic aromatic substitution of p-toluidine (4-methylaniline) using a nitrating mixture of concentrated nitric acid and sulfuric acid.[4][5] While aniline (B41778) and its derivatives are typically ortho, para-directing, the strongly acidic conditions of this reaction protonate the amino group to form the anilinium ion (-NH3+).[6][7] This protonated group is strongly deactivating and acts as a meta-director, guiding the incoming electrophile (the nitronium ion, NO2+) to the position meta to the amino group, which is ortho to the methyl group.[6][8]

The methyl group is an ortho, para-director; however, the meta-directing effect of the anilinium group is dominant in determining the regioselectivity of this reaction, leading to the formation of this compound.[9] An alternative strategy involving the protection of the amino group by acetylation is not suitable for synthesizing the 3-nitro isomer, as the resulting acetamido group is an ortho, para-director, leading primarily to the formation of 4-methyl-2-nitroaniline.[7][9]

Reaction Mechanism

The synthesis of this compound proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO2+).

-

Electrophilic Attack: The electron-rich aromatic ring of p-toluidine (specifically, the anilinium ion under these conditions) attacks the nitronium ion. This attack occurs at the position meta to the anilinium group to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]

-

Deprotonation: A weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. chemistry-online.com [chemistry-online.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound | 119-32-4 | Benchchem [benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

Unveiling the Reactive Intermediates in the Synthesis of 4-Methyl-3-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the reactive intermediates formed during the synthesis of 4-Methyl-3-nitroaniline, a crucial building block in the pharmaceutical and dye industries. By understanding the transient species and reaction pathways involved, researchers can optimize synthetic strategies, improve yields, and ensure product purity. This document details the experimental protocols, quantitative data, and mechanistic pathways central to this multi-step synthesis.

Executive Summary

The synthesis of this compound from p-toluidine (B81030) is a classic example of electrophilic aromatic substitution, strategically employing a protecting group strategy to achieve the desired regioselectivity. The process involves three key stages:

-

Acetylation of p-toluidine: The amino group of the starting material, 4-methylaniline (p-toluidine), is protected as an acetamide (B32628) to prevent oxidation and to control the directing effect during nitration. This reversible reaction yields the stable intermediate, N-acetyl-p-toluidine.

-

Nitration of N-acetyl-p-toluidine: The acetylated intermediate undergoes electrophilic aromatic substitution. The key reactive intermediate in this step is the highly electrophilic nitronium ion (NO₂⁺) , which is generated in situ from a mixture of concentrated nitric and sulfuric acids. The nitronium ion attacks the aromatic ring to form a resonance-stabilized carbocation known as the sigma complex or arenium ion . This is the rate-determining step of the nitration. The primary product of this reaction is N-acetyl-4-methyl-3-nitroaniline, along with a smaller amount of the ortho isomer, N-acetyl-4-methyl-2-nitroaniline.

-

Hydrolysis of N-acetyl-4-methyl-3-nitroaniline: The protecting acetyl group is removed from the nitrated intermediate via acid-catalyzed hydrolysis to yield the final product, this compound.

Direct nitration of p-toluidine is generally avoided as the strong oxidizing conditions of the nitrating mixture can lead to the formation of undesirable tarry by-products.[1][2] Furthermore, the acidic medium protonates the amino group to form the anilinium ion (-NH₃⁺), which is a meta-directing group, leading to the formation of undesired isomers.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the intermediates and the final product in the synthesis of this compound.

Table 1: Physical Properties and Yields of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| p-Toluidine | C₇H₉N | 107.15 | 43-45 | - |

| N-acetyl-p-toluidine | C₉H₁₁NO | 149.19 | 147-151 | ~75 |

| N-acetyl-4-methyl-3-nitroaniline | C₉H₁₀N₂O₃ | 194.19 | - | - |

| This compound | C₇H₈N₂O₂ | 152.15 | 77.5 | 65-70 (from p-toluidine)[3] |

Table 2: Spectroscopic Data for Key Compounds

| Compound | ¹H NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) |

| p-Toluidine | 6.88 (d, 2H), 6.60 (d, 2H), 3.55 (s, 2H, -NH₂), 2.19 (s, 3H, -CH₃) | 3420, 3340 (N-H stretch), 2920 (C-H stretch), 1620 (N-H bend) |

| N-acetyl-p-toluidine | 7.39 (d, 2H), 7.08 (d, 2H), 2.29 (s, 3H, -CH₃), 2.08 (s, 3H, -COCH₃) | 3300 (N-H stretch), 1660 (C=O stretch), 1550 (N-H bend) |

| This compound | 7.15 (d, 1H), 7.09 (d, 1H), 6.80 (dd, 1H), 5.55 (s, 2H, -NH₂), 2.31 (s, 3H, -CH₃)[4] | 3480, 3370 (N-H stretch), 1530, 1350 (N-O stretch of NO₂) |

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of this compound.

Step 1: Acetylation of p-Toluidine to N-acetyl-p-toluidine

Objective: To protect the amino group of p-toluidine by acetylation.

Methodology:

-

In a round-bottom flask, dissolve p-toluidine in glacial acetic acid.

-

Add acetic anhydride (B1165640) to the solution. The reaction is exothermic.

-

Heat the mixture under reflux for a specified period to ensure complete reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the N-acetyl-p-toluidine.

-

Collect the white solid product by vacuum filtration, wash with cold water, and dry.[1]

Step 2: Nitration of N-acetyl-p-toluidine

Objective: To introduce a nitro group onto the aromatic ring of the protected amine.

Methodology:

-

In a flask, dissolve N-acetyl-p-toluidine in concentrated sulfuric acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the solution while maintaining the low temperature and stirring vigorously.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with cold water to remove excess acid, and dry. The product will be a mixture of N-acetyl-4-methyl-3-nitroaniline and N-acetyl-4-methyl-2-nitroaniline.

Step 3: Hydrolysis of N-acetyl-4-methyl-3-nitroaniline

Objective: To deprotect the amino group to obtain the final product.

Methodology:

-

Reflux the nitrated intermediate with an aqueous solution of sulfuric acid or hydrochloric acid.[1]

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the solution and carefully neutralize it with a base (e.g., sodium hydroxide (B78521) or sodium carbonate solution) to precipitate the this compound product.[1][3]

-

Filter the yellow crystalline product, wash with water, and dry.[3]

-

The crude product can be recrystallized from ethanol (B145695) to obtain pure this compound.[3]

Mechanistic Pathways and Reactive Intermediates

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and the structures of the reactive intermediates involved in the synthesis of this compound.

Formation of the Nitronium Ion (Electrophile)

The reaction between concentrated nitric acid and concentrated sulfuric acid generates the highly reactive nitronium ion (NO₂⁺), which serves as the electrophile in the nitration step. Sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule.

Electrophilic Aromatic Substitution: Nitration of N-acetyl-p-toluidine

The nitration of N-acetyl-p-toluidine proceeds via a two-step electrophilic aromatic substitution mechanism. The first and rate-determining step is the attack of the electron-rich aromatic ring on the nitronium ion to form a resonance-stabilized carbocation intermediate known as the sigma complex. In the second step, a weak base removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.

The sigma complex is a key reactive intermediate whose stability influences the regiochemical outcome of the reaction. The positive charge is delocalized over the aromatic ring through resonance.

Acid-Catalyzed Hydrolysis of N-acetyl-4-methyl-3-nitroaniline

The final step is the removal of the acetyl protecting group. Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of the amine yield the final product.

Conclusion

The synthesis of this compound is a well-established process that highlights key principles of organic synthesis, including the use of protecting groups and the control of regioselectivity in electrophilic aromatic substitution. A thorough understanding of the reactive intermediates—the nitronium ion and the sigma complex—is paramount for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of isomers and by-products. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Commercial and Research-Grade Purity of 4-Methyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-nitroaniline (B15663) (CAS No. 119-32-4), also known as 3-nitro-p-toluidine or 4-amino-2-nitrotoluene, is a key chemical intermediate with significant applications across various scientific and industrial sectors. Its utility spans from the synthesis of vibrant azo dyes and pigments to being a critical building block in the manufacturing of pharmaceuticals and agrochemicals.[1] For researchers and professionals in drug development, understanding the purity profiles, analytical methodologies for its characterization, and its potential biological relevance is paramount for ensuring the quality, safety, and efficacy of downstream products.

This technical guide provides a comprehensive overview of the commercial and research-grade purity of this compound, detailed experimental protocols for its analysis, and insights into its role in pharmaceutical synthesis.

Purity Specifications: Commercial vs. Research Grade

The purity of this compound can vary between commercial and research grades, with the intended application dictating the required quality. Research-grade material typically has a higher purity, which is essential for sensitive applications such as pharmaceutical synthesis and analytical standard preparation. Commercial grades may have a slightly lower purity and are generally used in applications where minor impurities do not significantly affect the outcome, such as in the synthesis of some dyes and pigments.

The following table summarizes the purity specifications of this compound available from various suppliers.

| Grade | Supplier | Purity Specification | Analytical Method | Reference |

| Research Grade | Chem-Impex | ≥ 99% | GC | [1] |

| Research Grade | Carl Roth | ≥ 99% | Not Specified | |

| Research Grade | Tokyo Chemical Industry (TCI) | >98.0% | Titration | [2] |

| Analytical Standard | NSI Lab Solutions | 96% | HPLC and GC | [3] |

| Synthesis Grade | Sigma-Aldrich | 97% | Not Specified | [4] |

Synthesis, Potential Impurities, and Quality Control

This compound is most commonly synthesized by the nitration of p-toluidine (B81030). This process can lead to the formation of several impurities, the most common of which are residual starting material and isomeric byproducts.

Synthesis Workflow

The synthesis of this compound from p-toluidine is a multi-step process that requires careful control of reaction conditions to maximize the yield of the desired product and minimize the formation of impurities.

Caption: Synthesis workflow for this compound.

Potential Impurities

The primary impurities in this compound arise from the nitration of p-toluidine. The directing effects of the methyl and amino groups on the aromatic ring can lead to the formation of isomeric nitro-toluidines.

-

4-Methyl-2-nitroaniline: This is often the major isomeric impurity due to the ortho-directing effect of the amino group.

-

Unreacted p-Toluidine: Incomplete reaction can result in the presence of the starting material.

-

Other Nitrated Species: Depending on the reaction conditions, dinitrated or other isomeric mononitrated products may be formed in smaller quantities.

Quality Control Workflow

A robust quality control workflow is essential to ensure the purity and identity of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Caption: Quality control workflow for this compound.

Experimental Protocols for Purity Determination

The following are detailed methodologies for the analysis of this compound, adapted from established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for the quantification of this compound and the separation of its common impurities.

-

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

-

Reagents:

-

Acetonitrile (B52724) (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid or Formic acid (for MS compatibility).

-

This compound reference standard.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid) is typically used. A starting condition could be 30:70 (v/v) Acetonitrile:Water, with a linear gradient to 70:30 over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh about 10 mg of the this compound sample.

-

Dissolve in and dilute to 100 mL with the mobile phase initial composition.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject a blank (mobile phase), the reference standard solution, and the sample solution.

-

Purity is calculated by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

-

Impurities can be identified by comparing their retention times with those of known impurity standards.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is a powerful technique for the identification of this compound and its volatile impurities.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Data acquisition and processing software with a mass spectral library.

-

-

Reagents:

-

Methanol (B129727) or Acetone (GC grade).

-

This compound reference standard.

-

-

Chromatographic and Spectrometric Conditions:

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 50-300 amu.

-

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of the this compound sample in methanol or acetone.

-

Filter the solution if necessary.

-

-

Analysis:

-

Inject 1 µL of the sample solution.

-

The identity of this compound is confirmed by matching its retention time and mass spectrum with that of a reference standard and/or a library spectrum.

-

Impurities can be identified by their mass spectra and retention times.

-

Relevance in Drug Development: The Case of Cyclizine

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] A notable example is its use in the production of Cyclizine, an H1-antihistamine used to treat nausea, vomiting, and dizziness.[5]

Synthesis of Cyclizine from this compound

The synthesis of Cyclizine from this compound involves several key transformations. The nitro group is first reduced to an amino group, followed by a series of reactions to construct the piperazine (B1678402) ring and introduce the benzhydryl group. The purity of the starting this compound is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API).

Signaling Pathways Associated with Cyclizine's Therapeutic Action

While there is limited information on the direct interaction of this compound with specific signaling pathways, its role as a precursor to drugs like Cyclizine highlights its importance in medicinal chemistry. Cyclizine primarily exerts its antiemetic and anti-motion sickness effects through its antagonist activity at histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors.[6][7]

The diagram below illustrates the general signaling pathways affected by the antagonism of these receptors.

Caption: Signaling pathways antagonized by Cyclizine.

By blocking these pathways in the central nervous system, particularly in the chemoreceptor trigger zone and the vestibular system, Cyclizine effectively reduces the sensations of nausea and dizziness.[7]

Conclusion

This compound is a versatile and important chemical intermediate. A thorough understanding of its purity, potential impurities, and appropriate analytical methods for its characterization is essential for its effective use in research and industry. For drug development professionals, the quality of this starting material has a direct impact on the safety and efficacy of the final pharmaceutical products. The continued exploration of derivatives of this compound may lead to the discovery of new therapeutic agents.

References

- 1. What is the mechanism of Cyclizine Hydrochloride? [synapse.patsnap.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]